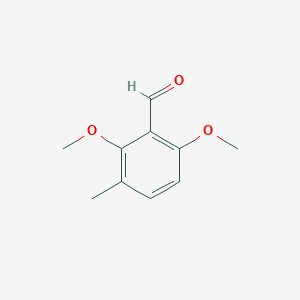

2,6-Dimethoxy-3-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-methylbenzaldehyde typically involves the formylation of 2,6-dimethoxytoluene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: 2,6-Dimethoxy-3-methylbenzoic acid.

Reduction: 2,6-Dimethoxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role in Organic Synthesis

2,6-Dimethoxy-3-methylbenzaldehyde serves as a crucial starting material in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and natural products. For example, it has been utilized in the total synthesis of chlorofusin, showcasing its utility in creating complex structures from simpler precursors .

Synthetic Pathways

The compound can undergo several reactions, including:

- Condensation reactions : It can react with amines to form imines or other nitrogen-containing compounds.

- Electrophilic aromatic substitution : The methoxy groups can enhance electrophilicity, facilitating further functionalization of the aromatic ring.

Biological Applications

Pharmacological Potential

Research indicates that this compound derivatives exhibit significant biological activity. For instance, studies have shown that related compounds can act as antibacterial agents against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the hydrophobic nature of the alkyl chain present in these compounds .

Case Study: Antibacterial Activity

A study evaluated the minimum inhibitory concentration (MIC) of several derivatives against Gram-positive and Gram-negative bacteria. Compounds derived from this compound showed promising results with MIC values comparable to traditional antibiotics like vancomycin .

Industrial Applications

Agrochemicals and Industrial Chemicals

In industrial settings, this compound is used in the production of agrochemicals. Its derivatives are explored for their potential as herbicides and fungicides due to their ability to interact with biological targets in plants and pests.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-3-methylbenzaldehyde, particularly in its antifungal activity, involves the disruption of cellular antioxidation systems. This compound acts as a redox-active agent, destabilizing the redox homeostasis within fungal cells. It targets key enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dimethoxybenzaldehyde

- 2,5-Dimethoxybenzaldehyde

- 3,4-Dimethoxybenzaldehyde

Comparison: 2,6-Dimethoxy-3-methylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and applications. Compared to its analogs, it has distinct properties that make it suitable for specific synthetic and research purposes.

Biologische Aktivität

2,6-Dimethoxy-3-methylbenzaldehyde is an aromatic aldehyde with potential biological activities that have garnered attention in various fields, including medicinal chemistry and natural product research. This compound is part of a larger class of methoxy-substituted benzaldehydes known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

It features two methoxy groups (-OCH₃) at the 2 and 6 positions and a methyl group (-CH₃) at the 3 position of the benzene ring, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 100 to 200 µg/mL, suggesting moderate antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it effectively scavenged free radicals, with an IC50 value of approximately 50 µg/mL. This activity is attributed to the presence of methoxy groups that enhance electron donation.

Cytotoxic Effects

Cytotoxicity studies conducted on human cancer cell lines revealed that this compound has potential as an anticancer agent. The compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 30 µM, while showing lower toxicity towards normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| Normal Fibroblasts | >100 |

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antioxidant properties may help mitigate oxidative stress-related damage in cells.

Study 1: Antibacterial Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antibacterial properties of various substituted benzaldehydes. The authors found that compounds similar to this compound exhibited enhanced activity due to their structural features.

Study 2: Antioxidant Potential

In another investigation focusing on natural products, researchers evaluated the antioxidant effects of several methoxy-substituted compounds. The findings indicated that the presence of multiple methoxy groups significantly improved radical scavenging activity compared to their non-substituted counterparts.

Eigenschaften

IUPAC Name |

2,6-dimethoxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-11)10(7)13-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDORDWURDQRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.